molecular formula C22H29ClN6O2 B2817052 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione CAS No. 893945-59-0

8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

Cat. No.: B2817052
CAS No.: 893945-59-0
M. Wt: 444.96
InChI Key: LEPPMHYPXBPMLY-UHFFFAOYSA-N
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Description

8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a purine core with methyl and propyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the purine core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. These properties can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

893945-59-0

Molecular Formula

C22H29ClN6O2

Molecular Weight

444.96

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C22H29ClN6O2/c1-5-8-29-18(24-20-19(29)21(30)26(4)22(31)25(20)3)14-27-9-11-28(12-10-27)17-13-16(23)7-6-15(17)2/h6-7,13H,5,8-12,14H2,1-4H3

InChI Key

LEPPMHYPXBPMLY-UHFFFAOYSA-N

SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=C(C=CC(=C4)Cl)C

solubility

not available

Origin of Product

United States

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